molecular formula C17H18N4O4S B11256498 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL

Cat. No.: B11256498
M. Wt: 374.4 g/mol
InChI Key: QPVHSRZMSDHDOH-UHFFFAOYSA-N
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Description

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidin-4-OL core, an oxadiazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological or chemical properties .

Scientific Research Applications

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is unique due to its combination of an oxadiazole ring, a pyrimidin-4-OL core, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H18N4O4S/c1-4-10-7-14(22)19-17(18-10)26-9-15-20-16(21-25-15)12-6-5-11(23-2)8-13(12)24-3/h5-8H,4,9H2,1-3H3,(H,18,19,22)

InChI Key

QPVHSRZMSDHDOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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